molecular formula C8H9F3N2 B1395987 1-[3-(Trifluoromethyl)pyridin-2-yl]ethanamine CAS No. 1270418-28-4

1-[3-(Trifluoromethyl)pyridin-2-yl]ethanamine

Cat. No. B1395987
CAS RN: 1270418-28-4
M. Wt: 190.17 g/mol
InChI Key: HFANFFHVMQXJOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-[3-(Trifluoromethyl)pyridin-2-yl]ethanamine” is a chemical compound with the molecular formula C8H9F3N2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen . The compound is used in various applications due to its trifluoromethyl group, which can enhance the biological activity of pharmaceuticals .


Synthesis Analysis

The synthesis of “this compound” and its analogues has been reported in several studies . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring with a trifluoromethyl group at the 3-position and an ethanamine group at the 2-position . The InChI code for this compound is 1S/C8H8ClF3N2/c1-4(13)7-6(9)2-5(3-14-7)8(10,11)12;/h2-4H,13H2,1H3;1H .

Scientific Research Applications

DNA Interaction and Cytotoxic Studies

  • DNA Binding and Nuclease Activity : Research by Kumar et al. (2012) on Cu(II) complexes of tridentate ligands, including a similar structure to 1-[3-(Trifluoromethyl)pyridin-2-yl]ethanamine, showed significant DNA binding propensity and minor structural changes in calf thymus DNA, suggesting potential in gene therapy or as a tool in molecular biology (Kumar et al., 2012).

  • Cytotoxicity in Cancer Research : A study by Maftei et al. (2016) on trifluoromethylpyridine derivatives, similar to this compound, demonstrated potential medical applications, particularly in cancer research, where certain compounds exhibited good potency against a panel of cell lines (Maftei et al., 2016).

Corrosion Inhibition and Material Science

  • Corrosion Inhibition Properties : Das et al. (2017) highlighted the application of Schiff base complexes, including structures similar to this compound, in corrosion inhibition on mild steel. This application is valuable in materials science and engineering (Das et al., 2017).

Catalysis and Chemical Synthesis

  • Catalysis in Chemical Reactions : Nyamato et al. (2015) researched (imino)pyridine palladium(II) complexes, which are structurally similar to this compound. These complexes showed potential as catalysts in ethylene dimerization, indicating applications in industrial chemistry and polymer production (Nyamato et al., 2015).

Biological and Medicinal Research

  • Anticancer Activity : Kumar et al. (2013) synthesized piperazine-2,6-dione derivatives using various amines including pyridin-2-ylmethanamine, a compound related to this compound. These compounds were evaluated for their anticancer activity, showing potential in pharmaceutical research (Kumar et al., 2013).

properties

IUPAC Name

1-[3-(trifluoromethyl)pyridin-2-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2/c1-5(12)7-6(8(9,10)11)3-2-4-13-7/h2-5H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFANFFHVMQXJOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC=N1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(Trifluoromethyl)pyridin-2-yl]ethanamine
Reactant of Route 2
Reactant of Route 2
1-[3-(Trifluoromethyl)pyridin-2-yl]ethanamine
Reactant of Route 3
Reactant of Route 3
1-[3-(Trifluoromethyl)pyridin-2-yl]ethanamine
Reactant of Route 4
Reactant of Route 4
1-[3-(Trifluoromethyl)pyridin-2-yl]ethanamine
Reactant of Route 5
1-[3-(Trifluoromethyl)pyridin-2-yl]ethanamine
Reactant of Route 6
1-[3-(Trifluoromethyl)pyridin-2-yl]ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.